

I-BRD9: A Technical Guide to its Discovery, Development, and Application

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Compound of Interest

Compound Name: BRD8518

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This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of I-BRD9, a potent and selective chemical probe for Bromodomain-containing protein 9 (BRD9). This document details the experimental methodologies used to characterize I-BRD9, summarizes its biochemical and cellular activities, and elucidates its impact on key signaling pathways, particularly in the context of acute myeloid leukemia (AML).

Introduction: The Significance of BRD9 Inhibition

Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1] The Bromodomain and Extra-Terminal Domain (BET) family of proteins has been a major focus for therapeutic development, with inhibitors showing promise in oncology and inflammatory diseases.[2] Beyond the BET family, there is growing interest in targeting other bromodomain-containing proteins to achieve more selective therapeutic effects.[2]

BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which is involved in regulating gene expression.[2] Dysregulation of BRD9 has been implicated in various cancers, making it an attractive therapeutic target.[3] The development of selective inhibitors is crucial to dissecting the specific functions of BRD9 and evaluating its therapeutic potential.

The Discovery and Optimization of I-BRD9

Prior to the development of I-BRD9, there was a lack of selective chemical probes to study the cellular functions of BRD9.[2] Existing compounds were often broad-spectrum bromodomain inhibitors. The discovery of I-BRD9 was a landmark in the field, providing the first potent and selective tool for interrogating BRD9 biology.[2]

The development of I-BRD9 was achieved through a structure-based design and iterative medicinal chemistry approach.[2] This involved a cross-screening strategy of internal compound libraries, which identified an initial hit. Subsequent optimization, guided by X-ray crystallography, led to the synthesis of I-BRD9 with nanomolar potency for BRD9 and exceptional selectivity over other bromodomains.[4]

Mechanism of Action and Selectivity

I-BRD9 functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 bromodomain.[3] This prevents the recruitment of the BRD9-containing SWI/SNF complex to chromatin, thereby modulating the transcription of BRD9-dependent genes.[3]

Biochemical and Cellular Target Engagement

The affinity and cellular target engagement of I-BRD9 have been quantified using various assays, as summarized in the table below.

Assay Type	Target	Metric	Value	Reference
TR-FRET	BRD9	pIC50	7.3	[5]
TR-FRET	BRD4 BD1	pIC50	5.3	[5]
BROMOscan	BRD9	pKd	8.7	[5]
BROMOscan	BRD7	pKd	6.4	[5]
NanoBRET	BRD9	pIC50	6.8	[5]
Chemoproteomics	Endogenous BRD9 vs. BRD3	Selectivity Fold	>625	[2][5]

Selectivity Profile

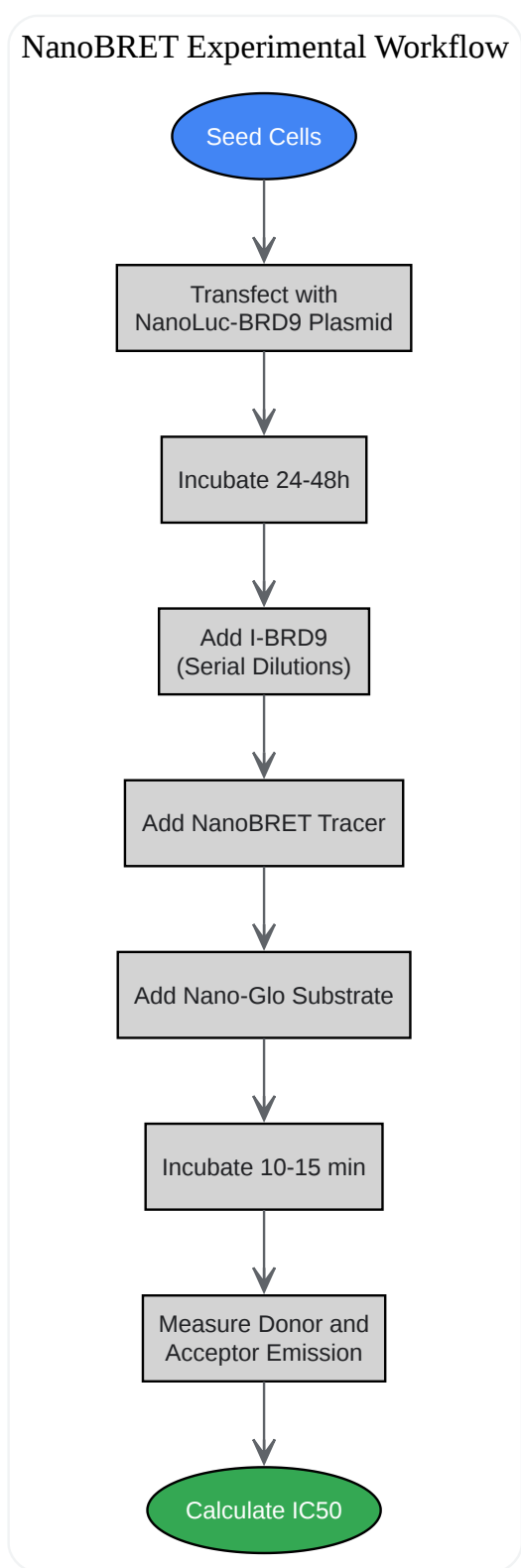
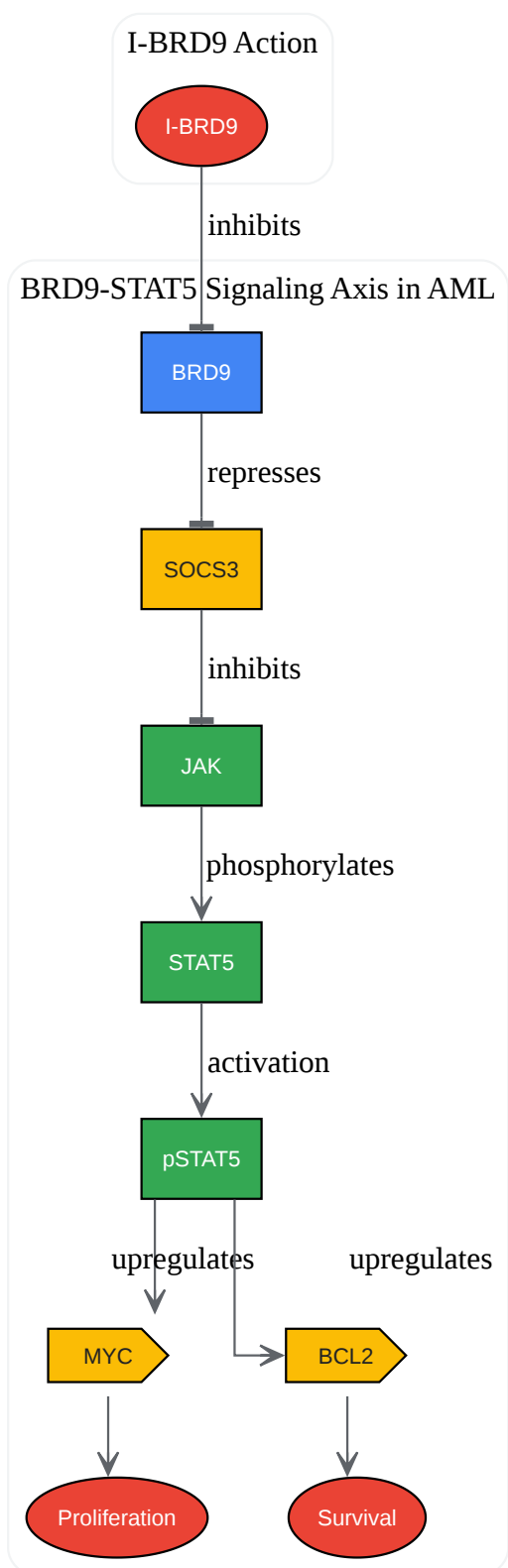
A key feature of I-BRD9 is its high selectivity. It exhibits over 700-fold selectivity for BRD9 over the BET family of bromodomains and 200-fold selectivity over the highly homologous BRD7.[2] In broader profiling, I-BRD9 was found to be more than 70-fold selective for BRD9 against a panel of 34 other bromodomains.[5]

Signaling Pathways Modulated by I-BRD9 in Acute Myeloid Leukemia (AML)

I-BRD9 has been shown to have significant anti-leukemic activity in AML cell lines.[3][6] Its mechanism of action involves the modulation of key signaling pathways that are critical for AML cell survival and proliferation.

Inhibition of the STAT5 Signaling Pathway

A primary mechanism of I-BRD9 in AML is the inhibition of the Signal Transducer and Activator of Transcription 5 (STAT5) pathway.[1][7] BRD9 depletion leads to the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway.[8] This, in turn, reduces the phosphorylation and activation of STAT5, leading to the downregulation of pro-survival and proliferative genes such as MYC and BCL2.[9]



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